molecular formula C12H8FNO B1440312 5-Fluoro-2-(pyridin-3-yl)benzaldehyde CAS No. 1214370-61-2

5-Fluoro-2-(pyridin-3-yl)benzaldehyde

Cat. No.: B1440312
CAS No.: 1214370-61-2
M. Wt: 201.2 g/mol
InChI Key: APKNEXAQBFGVLB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-3-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated aromatic aldehydes. This compound features a fluorine atom attached to the benzene ring and a pyridine ring attached to the benzaldehyde moiety. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Mechanism of Action

Target of Action

It is known that this compound is used in scientific research, including drug discovery and organic synthesis.

Mode of Action

It is known that the compound exhibits complex properties, making it valuable for various applications.

Biochemical Pathways

It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may interact with various biochemical pathways.

Pharmacokinetics

It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may have unique ADME properties that contribute to its bioavailability.

Result of Action

It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may have various molecular and cellular effects.

Action Environment

It is known that this compound should be stored in an inert atmosphere at 2-8°c , which suggests that certain environmental conditions may be necessary for its stability.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(pyridin-3-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or altered metabolic function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, it may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of 5-Fluoro-2-(pyridin-3-yl)benzaldehyde may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions is optimized to ensure high yields and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Fluoro-2-(pyridin-3-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(pyridin-3-yl)benzaldehyde has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.

    5-Fluoro-2-methylbenzaldehyde: A structurally related compound with a methyl group instead of a pyridine ring.

    3-Fluorobenzaldehyde: Another fluorinated benzaldehyde with the fluorine atom in a different position.

Uniqueness

5-Fluoro-2-(pyridin-3-yl)benzaldehyde is unique due to the combination of a fluorinated benzene ring and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKNEXAQBFGVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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